(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane
Overview
Description
“(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane” is a chemical compound . It is a derivative of vinylboronic acid pinacol ester .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes compounds like “(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane”, has been a topic of interest in recent years . The Matteson-CH2-homologation was carried out with in situ generated CH2BrLi in THF at low temperature. After removal of the solvent, the crude homologated boronic esters were directly subjected to the protodeboronation to provide the targeted compounds .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The thiophene rings are perfectly planar and twisted with respect to each other, showing the molecule to be in an S,O-trans/S,O-transconformation .Chemical Reactions Analysis
The use of vinylboronic acid pinacol ester (VBpin) as a comonomer and post-polymerization oxidation afforded vinyl alcohol (VA) – styrene copolymers, which were difficult to synthesize using a typical VA precursor monomer, vinyl acetate (VAc) .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane” include a boiling point of 106-108 °C/0.2 mmHg, a density of 1.073 g/mL at 25 °C, and a refractive index n20/D of 1.5376 .Scientific Research Applications
Selective Synthesis Applications
Highly selective synthesis methodologies utilize (E)-4,4,5,5-tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane as a pivotal building block. For instance, it serves as a vinyl building block in the palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, demonstrating high chemoselectivity and efficiency in synthesizing 1-substituted (E)-buta-1,3-dienes. This approach highlights its utility in constructing complex molecular architectures with precision (Szudkowska‐Fratczak et al., 2014).
Catalytic Activity in Dehydrogenative Borylation
The compound plays a crucial role in the catalytic activity involving dehydrogenative borylation processes. Research indicates its effectiveness in reactions with vinylarenes, facilitated by rhodium and ruthenium catalysts, to produce regio- and stereodefined vinylboronates. This application underscores its importance in developing stereoselective synthesis strategies (Murata et al., 2002).
Advanced Polymer Synthesis
In the realm of polymer chemistry, (E)-4,4,5,5-tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane serves as a monomer precursor in the synthesis of regioregular polyalkylthiophenes. These materials, crafted via Ir-catalyzed borylation and palladium complexes of bulky phosphanes, showcase its utility in fabricating high-performance conductive polymers (Liversedge et al., 2006).
Hydroboration Applications
Research also delves into its application in hydroboration reactions, where it acts as a bulky borane for the transition metal-catalyzed hydroboration of alkenes. This application provides a pathway to synthesize air- and chromatography-stable organoboronate esters, highlighting its versatility in synthetic organic chemistry (Fritschi et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-thiophen-3-ylethenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c1-11(2)12(3,4)15-13(14-11)7-5-10-6-8-16-9-10/h5-9H,1-4H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMMTIXICVRKJI-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584895 | |
Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(thiophen-3-yl)ethenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane | |
CAS RN |
736987-75-0 | |
Record name | 4,4,5,5-Tetramethyl-2-[(E)-2-(thiophen-3-yl)ethenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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